
Calceolarioside B
概要
説明
Calceolarioside B (CAS: 105471-98-5) is a phenylpropanoid glycoside with the molecular formula C₂₃H₂₆O₁₁ and a molecular weight of 478.45 g/mol . It is a yellow-orange powder soluble in methanol and stable when stored at -20°C under dry conditions . Structurally, it consists of a phenylethanoid backbone with a caffeoyl moiety esterified at the 6-O position of the glucose unit, distinguishing it from its isomer calceolarioside A (4-O-caffeoyl substitution) .
This compound is primarily isolated from plants such as Stauntonia hexaphylla, Chirita sinensis, and Scutellaria galericulata . It exhibits diverse biological activities, including:
- Anticancer effects: Inhibition of prostate cancer cell proliferation and suppression of IL-6 production in TNF-α-stimulated MG-63 osteosarcoma cells (IC₅₀ = 23.99 μM for aldose reductase inhibition) .
- Antiviral activity: High binding affinity to SARS-CoV-2 targets (ΔGbind = -37.68 kcal/mol) and anti-respiratory syncytial virus (RSV) properties .
- Antioxidant and anti-inflammatory effects: DPPH radical scavenging (IC₅₀ = 94.60 μM) and reduction of IL-6 synthesis .
準備方法
合成経路および反応条件
カルセオラリオシド B は、アケビア・キナタの葉などの天然源から単離することができます . 調製方法は、カルセオラリオシド B を多く含む薬用植物を粉砕し、沸騰水を加えて抽出することです . 高速液体クロマトグラフィーとエレクトロスプレーイオン化および四重極飛行時間型質量分析計 (HPLC-ESI-QTOF-MS/MS) を組み合わせることで、この化合物を迅速に検出および特性評価することができます .
工業的生産方法
カルセオラリオシド B の工業的生産方法は、十分に文書化されていません。 天然源からの抽出と精製プロセスを工業用途に合わせて拡大することができます。 高度なクロマトグラフィー技術を使用することで、化合物を効率的に分離することができます。
化学反応の分析
反応の種類
カルセオラリオシド B は、酸化、還元、置換などの様々な化学反応を起こします . ヒドロキシケイ皮酸誘導体であり、フェノール性化合物に見られる反応に参加することができます .
一般的な試薬と条件
カルセオラリオシド B の反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応の条件は、目的の変換によって異なります。 たとえば、酸化反応には、制御された条件下で過酸化水素などの酸化剤を使用する必要がある場合があります .
生成される主な生成物
カルセオラリオシド B の反応から生成される主な生成物は、具体的な反応条件によって異なります。 たとえば、酸化によってキノンが生成される可能性があり、還元によってアルコール誘導体が生成される可能性があります .
科学研究への応用
カルセオラリオシド B は、幅広い科学研究への応用があります。
科学的研究の応用
Antiviral Properties
Inhibition of SARS-CoV-2
Recent studies have highlighted the effectiveness of calceolarioside B against the SARS-CoV-2 virus, particularly the Omicron BA.2 variant. Research indicates that this compound can inhibit viral entry into host cells by interfering with the binding of the virus's spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor. Molecular docking studies have shown that this compound binds with high affinity to the spike protein, suggesting a mechanism for its antiviral activity .
Key Findings:
- Binding Affinity : this compound demonstrates a binding affinity of 19.87 kcal/mol with the key enzyme 3CLpro involved in SARS-CoV-2 replication .
- Inhibitory Concentration : Exhibits an IC50 value of 0.1 mg/mL against HIV-gp41, indicating potent antiviral activity .
- Molecular Interactions : Forms hydrogen bonds with critical residues in SARS-CoV-2 Mpro, enhancing its potential as a broad-spectrum antiviral agent .
Immunomodulatory Effects
This compound not only exhibits antiviral properties but also modulates immune responses. It has been shown to reduce inflammatory cytokine levels, particularly interleukin-6 (IL-6), which is crucial in inflammatory processes associated with viral infections.
Mechanism of Action:
- Macrophage Polarization : this compound promotes the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, thereby aiding in the resolution of inflammation .
- Cytokine Inhibition : The compound has been documented to reduce IL-6 expression by approximately 43.18%, highlighting its potential in managing cytokine storms often seen in severe COVID-19 cases .
Case Studies and Experimental Evidence
Several studies have documented the effects of this compound through various experimental setups:
作用機序
カルセオラリオシド B は、様々な分子標的と経路を通じてその効果を発揮します。 ラットレンズアルドース還元酵素の活性を阻害し、これはグルコース代謝のポリオール経路に関与しています . この化合物は、ウイルスタンパク質に結合してその活性を阻害することで、抗ウイルス作用も示しています . さらに、その抗酸化作用は、フリーラジカルを消去し、酸化ストレスを軽減する能力に起因しています .
類似化合物の比較
カルセオラリオシド B は、アクテオシドやプラタノシド A などの他のフェニルエタノイド配糖体と類似しています . これらの化合物は、共通の構造モチーフを共有し、類似の生物学的活性を示します。 カルセオラリオシド B は、特定の酵素やウイルスタンパク質に対する特異的な結合親和性と阻害活性においてユニークです .
類似化合物のリスト
- アクテオシド
- プラタノシド A
- カルセオラリオシド A
カルセオラリオシド B は、その強力な抗ウイルス作用と抗炎症作用により、さらなる研究開発のための有望な候補となっています .
類似化合物との比較
Comparison with Similar Compounds
Calceolarioside B belongs to the phenylethanoid glycoside (PhG) family, which shares a core structure of phenylethanol linked to sugar moieties. Key structural and functional distinctions from related compounds are outlined below.
Structural Comparisons
Table 1: Structural Features of Selected Phenylethanoid Glycosides
Compound | Core Structure | Caffeoyl Substitution | Sugar Units | Key Functional Groups |
---|---|---|---|---|
This compound | Phenylethanol + glucose | 6-O-position | Monosaccharide | 3,4-dihydroxyphenyl groups |
Calceolarioside A | Phenylethanol + glucose | 4-O-position | Monosaccharide | 3,4-dihydroxyphenyl groups |
Verbascoside | Phenylethanol + rhamnose-glucose | 4-O-position | Disaccharide | α-Rha-(1→3)-Glc unit |
Echinacoside | Phenylethanol + rhamnose-glucose | 4-O-position | Disaccharide | Additional hydroxytyrosol |
Sutherlandioside B | Phenylethanol + glucose | Variable | Monosaccharide | Unique glycosidic linkages |
Key Differences :
- Caffeoyl Position : this compound differs from calceolarioside A in the caffeoyl group’s attachment (6-O vs. 4-O), affecting solubility and receptor interactions .
- Sugar Units: Verbascoside and echinacoside contain disaccharide units (rhamnose-glucose), whereas this compound has a single glucose, reducing steric hindrance and enhancing membrane permeability .
- Functional Groups : Sutherlandioside B shares structural similarity but has distinct glycosidic linkages, leading to divergent bioactivities .
Table 2: Bioactivity Profiles of Phenylethanoid Glycosides
Key Findings :
- Cytotoxicity: this compound exhibits lower antiproliferative activity than verbascoside, likely due to fewer sugar units and absence of α-rhamnose .
- Antiviral Specificity : this compound uniquely targets SARS-CoV-2 HE glycoprotein and RSV, unlike other PhGs .
Pharmacological and Therapeutic Potential
- Sutherlandioside B: Notable for modulating multiple pathways (e.g., antioxidant, anti-inflammatory) but lacks targeted antiviral data .
生物活性
Calceolarioside B, a phenylpropanoid glycoside isolated from the Calceolaria genus, has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique phenylpropanoid glycoside structure. Its chemical formula is , and it exhibits various antioxidant and anti-inflammatory properties. The compound's structure allows it to interact with multiple biological targets, contributing to its diverse pharmacological effects.
1. Antioxidant Activity
Research has demonstrated that this compound possesses significant antioxidant properties. In studies using various in vitro assays, it was shown to effectively scavenge free radicals and reduce oxidative stress markers. For instance, the compound exhibited strong reducing power and oxygen radical absorbance capacity (ORAC), indicating its potential as a natural antioxidant agent .
2. Anti-Inflammatory Effects
This compound has been implicated in anti-inflammatory activities. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may inhibit pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases .
3. Antinociceptive Properties
In vivo studies have indicated that this compound may possess antinociceptive effects. It was observed to alleviate pain responses in animal models subjected to inflammatory pain conditions, suggesting a mechanism that could be beneficial for pain management .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction of this compound with various biological targets. The compound showed theoretical binding affinities to acetylcholinesterase and other receptors involved in pain and inflammation pathways. These findings support the hypothesis that this compound could act as a multitarget agent in therapeutic applications .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | Antioxidant Activity | Anti-inflammatory Activity | Antinociceptive Activity |
---|---|---|---|
This compound | High | Significant | Moderate |
Calceolarioside A | Moderate | High | High |
Verbascoside | Very High | Moderate | Low |
Case Studies and Experimental Findings
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : In a controlled study involving LPS-induced inflammation in mice, administration of this compound resulted in a significant decrease in paw edema and inflammatory cytokine levels compared to control groups .
- Case Study 2 : A study focusing on oxidative stress revealed that treatment with this compound improved cell viability and reduced markers of oxidative damage in cultured cells exposed to oxidative stress conditions .
Q & A
Basic Research Questions
Q. What are the standard methods for isolating Calceolarioside B from plant sources?
this compound is typically isolated using chromatographic fractionation guided by bioactivity. For example, phenylethanoid glycosides like this compound are purified via HIV gp41 binding affinity-directed chromatography from Fraxinus sieboldiana extracts, followed by n-butyl alcohol fractionation and structural validation using NMR and MS . Plant sources such as Stauntonia hexaphylla and Ajuga decumbens are commonly used, with isolation protocols optimized for yield and purity (>99.5%) .
Q. Which in vitro assays are commonly used to assess this compound’s antioxidant and enzyme-inhibitory activities?
- DPPH Radical Scavenging Assay : Measures antioxidant activity (IC50 = 94.60 µM) .
- Rat Lens Aldose Reductase (RLAR) Inhibition : Evaluates anti-diabetic potential (IC50 = 23.99 µM) .
- IL-6 Production Assay : Conducted in TNF-α-stimulated MG-63 cells to assess anti-inflammatory effects .
Q. What analytical techniques confirm the structural identity of this compound?
Structural elucidation relies on 1D/2D-NMR (COSY, HSQC, HMBC, NOESY) and mass spectrometry (MS). For example, regioisomers like Calceolarioside A and B are differentiated via LC-MS/MS and NMR-based comparison with reference standards .
Q. What cell lines are standard for evaluating this compound’s anti-proliferative effects?
Prostate cancer cell lines (e.g., PC-3) are commonly used, with acteoside (a structural analog) showing superior inhibition in dose-dependent MTT assays .
Q. What are the key considerations for ensuring compound stability during bioactivity assays?
Store at -20°C in desiccated conditions to prevent degradation. Use fresh methanolic solutions (solubility: ~10 mM) and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate this compound’s binding mechanisms?
MD simulations combined with MMGBSA analysis quantify binding free energy (ΔGbind = -37.68 kcal/mol for HE protein). Key residues (Val304, Phe313) contribute via van der Waals interactions (-46.42 kcal/mol), validated by per-residue energy decomposition .
Q. What strategies are employed in the synthetic preparation of this compound?
A low-concentration glycosylation strategy avoids participatory acyl groups, enabling stereoselective 1,2-trans β/α-glycosidic bond formation. This method is critical for synthesizing phenylethanoid glycosides while preserving ester functionalities .
Q. How to resolve discrepancies in reported IC50 values for this compound across studies?
Discrepancies arise from assay variables (e.g., cell type, incubation time). Normalize data using positive controls (e.g., quercetin for DPPH) and validate via orthogonal assays (e.g., RLAR inhibition vs. IL-6 suppression) .
Q. What in silico approaches predict this compound’s multi-target antiviral potential?
Virtual screening with Molegro Virtual Docker identifies binding to SARS-CoV-2 targets (HE protein, spike). ADME analysis on SwissADME predicts favorable water solubility (LogS = -2.1) and pharmacokinetics, supporting its anti-COVID-19 potential .
Q. How does residue-specific energy decomposition analysis aid in understanding ligand-protein interactions?
This method quantifies contributions of individual amino acids (e.g., Gln349: -2.0 kcal/mol) to binding energy. It guides mutagenesis studies to optimize interactions, as demonstrated for this compound’s binding to viral glycoproteins .
特性
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQVVDFNHDYNK-FOXCETOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70414938 | |
Record name | Calceolarioside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70414938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105471-98-5 | |
Record name | Calceolarioside B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105471-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calceolarioside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70414938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calceolarioside B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4UBY23XZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。